molecular formula C11H14O4 B3240511 Methyl 2-(2-methoxyethoxy)benzoate CAS No. 143767-40-2

Methyl 2-(2-methoxyethoxy)benzoate

Cat. No.: B3240511
CAS No.: 143767-40-2
M. Wt: 210.23 g/mol
InChI Key: OWLJWMUARMTUHZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyethoxy)benzoate: is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a 2-(2-methoxyethoxy) group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from 2-(2-methoxyethoxy)benzoic acid

      Starting Material: 2-(2-methoxyethoxy)benzoic acid

      Reagents: Methanol, sulfuric acid (catalyst)

      Conditions: The reaction mixture is heated under reflux, allowing the esterification reaction to proceed.

  • Industrial Production Methods

      Large-Scale Synthesis: In industrial settings, the synthesis of methyl 2-(2-methoxyethoxy)benzoate typically involves continuous flow reactors to ensure efficient mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl 2-(2-methoxyethoxy)benzoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxyethoxy group can interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate

  • Ethyl 2-(2-methoxyethoxy)benzoate

      Structure: Similar substitution pattern but with an ethyl ester group

      Properties: Slightly higher boiling point, different solubility profile

  • Methyl 4-(2-methoxyethoxy)benzoate

      Structure: Methoxyethoxy group at the para position

      Properties: Different reactivity due to the position of the substituent

Uniqueness

Methyl 2-(2-methoxyethoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics.

Properties

IUPAC Name

methyl 2-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-7-8-15-10-6-4-3-5-9(10)11(12)14-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJWMUARMTUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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